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Compound of Interest

Compound Name: Leminoprazole

CAS No.: 177541-01-4

Cat. No.: B10782288

Get Quote

Technical Support Center: Pediatric
Lansoprazole Formulation
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

the formulation of Lansoprazole for pediatric administration.

Troubleshooting Guides
This section addresses specific issues that may arise during the experimental formulation of

pediatric Lansoprazole products.

Issue: Rapid Degradation of Lansoprazole in Liquid Formulations

Q1: My aqueous-based Lansoprazole suspension is showing significant degradation within a

few hours at room temperature, even with a buffering agent. What could be the cause and how

can I fix it?
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A1: Rapid degradation of Lansoprazole in aqueous media is a common challenge due to its

inherent instability in acidic and even neutral pH environments.[1][2][3] The rate of

decomposition increases with decreasing pH.[2] Here are several factors to investigate:

Inadequate pH Control: The primary reason for Lansoprazole degradation is exposure to an

acidic environment. While you may be using a buffer, its capacity might be insufficient to

maintain the required alkaline pH throughout the shelf-life of the product.

Troubleshooting Steps:

Verify pH: Immediately measure the pH of your suspension. For optimal stability, the pH

should be maintained above 7.0, ideally in the range of 8.0-8.5.[1]

Increase Buffer Capacity: If the pH has dropped, consider increasing the concentration

of your buffering agent (e.g., sodium bicarbonate). An 8.4% sodium bicarbonate solution

is commonly used for extemporaneous compounding.[4]

Alternative Buffering Agents: Evaluate other pharmaceutically acceptable buffering

agents that can maintain a stable alkaline pH.

Excipient Interactions: Certain excipients, even if considered "inactive," can interact with

Lansoprazole or alter the micro-environmental pH.

Troubleshooting Steps:

Review Excipient Compatibility: Scrutinize all excipients in your formulation for potential

incompatibilities. Some preservatives or flavoring agents may have an acidic character.

Simplify the Formulation: Prepare a simple suspension of Lansoprazole in the buffering

vehicle alone to confirm its stability before adding other excipients.

Photodegradation: Although Lansoprazole is relatively stable to light for up to two months,

prolonged exposure can contribute to degradation.[2]

Troubleshooting Steps:
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Use Light-Resistant Packaging: Always store the formulation in amber or other light-

protecting containers.[1]

Conduct Photostability Studies: If your product is intended to be stored in conditions

with light exposure, perform formal photostability studies as per ICH guidelines.

Q2: I'm observing inconsistent stability results for my refrigerated Lansoprazole suspension.

Why might this be happening?

A2: Inconsistent stability of refrigerated Lansoprazole suspensions can be perplexing.

Conflicting reports in the literature regarding the beyond-use date (BUD) of extemporaneously

prepared suspensions highlight this variability.[4][5] Some studies report stability for as long as

14 days, while others suggest a shorter period of only 7 days when stored in plastic oral

syringes.[4][5] Here are potential reasons for this inconsistency:

Storage Container: The type of storage container can influence stability. While amber plastic

syringes are commonly used, interactions with the plastic or leaching of components could

potentially affect the drug.

Compounding Procedure: Minor variations in the compounding process can lead to

significant differences in the final product's stability.

Troubleshooting Steps:

Standardize the Compounding Process: Ensure a detailed and validated standard

operating procedure (SOP) is followed for every batch. Pay close attention to mixing

times and the order of addition of ingredients.

Evaluate Different Container Materials: Conduct a stability study comparing

Lansoprazole suspensions stored in different types of containers, such as amber glass

bottles versus plastic syringes.

Formulation Composition: The specific grade and source of excipients can impact stability.

Troubleshooting Steps:
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Qualify Excipient Suppliers: Ensure that the excipients you are using meet the required

quality standards and are from a reliable source.

Assess Impact of Excipient Variability: If you switch suppliers or batches of a critical

excipient, re-evaluate the stability of your formulation.

Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the formulation of Lansoprazole

for pediatric use.

Stability and Degradation
Q3: What is the primary degradation pathway for Lansoprazole in an acidic environment?

A3: Lansoprazole is a proton pump inhibitor that is activated in an acidic environment. This

activation is also the pathway for its degradation. In the acidic canaliculi of parietal cells,

Lansoprazole undergoes a proton-catalyzed transformation to form a tetracyclic sulfenamide.

[6] This activated form is what binds to and inhibits the H+/K+ ATPase. However, in a

pharmaceutical formulation, this same acidic environment will lead to the degradation of the

drug before it can be absorbed. The drug is found to degrade significantly under acidic and

oxidative stress conditions.[3] Several degradation products can be formed, and their

identification is crucial for a comprehensive stability assessment.[7][8][9]
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Caption: Simplified acidic degradation pathway of Lansoprazole.

Q4: What are the recommended storage conditions for extemporaneously prepared

Lansoprazole pediatric suspensions?

A4: Based on various stability studies, refrigeration is generally recommended for

extemporaneously prepared Lansoprazole suspensions. However, the beyond-use date (BUD)

can vary. One study suggests that a suspension in 8.4% sodium bicarbonate should not be
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stored for more than 7 days when refrigerated and no longer than 48 hours at room

temperature.[4][10] It is crucial to conduct your own stability studies on your specific formulation

to establish an appropriate BUD.

Taste-Masking
Q5: What are some effective taste-masking strategies for the bitter taste of Lansoprazole in

pediatric formulations?

A5: The bitter taste of Lansoprazole is a significant barrier to compliance in children.[11]

Several strategies can be employed to overcome this challenge:

Flavoring and Sweetening: The use of sweeteners and appealing flavors, such as

strawberry, has been shown to be effective.[12]

Dosage Form Selection:

Orally Disintegrating Tablets (ODTs): These tablets are designed to disintegrate rapidly in

the mouth, and the Lansoprazole is often in the form of enteric-coated microgranules,

which prevents the drug from dissolving in the mouth and imparting a bitter taste.[13][14]

[15]

Medicated Chocolates: Incorporating the drug into a chocolate base is an innovative

approach to improve palatability.

Polymeric Coatings: Applying a protective polymer coating around the drug particles can

create a physical barrier that prevents the drug from interacting with taste receptors.[11]

Q6: How can I assess the effectiveness of my taste-masking strategy?

A6: Assessing the palatability of a pediatric formulation is a critical step. While challenging to

perform in the target pediatric population, several methods can be used:

Human Taste Panels: Adult taste panels can be used to evaluate the bitterness intensity and

overall palatability of a formulation. A rating scale, such as a 5-point facial hedonic scale, can

be used to quantify liking.[16]

In Vitro Methods:
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Electronic Tongues (e-tongues): These are analytical instruments with sensors that can

detect and quantify the five basic tastes.[17]

Dissolution Testing: While not a direct measure of taste, in vitro dissolution under

conditions simulating the oral cavity can provide an indication of how much of the drug

might be released to produce a bitter taste.[17]

Animal Models: Rodent-based taste aversion models can also be used as a surrogate for

human taste perception.[17]

Data and Protocols
Quantitative Data Summary
Table 1: Stability of Extemporaneously Prepared Lansoprazole (3 mg/mL) Suspensions

Vehicle
Storage
Condition

Storage
Duration

Remaining
Lansoprazole
(%)

Reference

8.4% Sodium

Bicarbonate

Room

Temperature (20-

22°C)

48 hours >90% [4]

8.4% Sodium

Bicarbonate

Refrigerated (3-

4°C)
7 days >90% [4]

8.4% Sodium

Bicarbonate

Room

Temperature

(22°C)

8 hours >90% [5]

8.4% Sodium

Bicarbonate

Refrigerated

(4°C)
14 days >90% [5]

Table 2: Pharmacokinetic Parameters of Lansoprazole in Pediatric Patients
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Age Group Dose
Cmax
(ng/mL)

AUC
(ng·h/mL)

Tmax (h) Reference

12-17 years 15 mg 659 ± 315 1856 ± 1039 2.1 ± 0.9 [18]

12-17 years 30 mg 1292 ± 630 3442 ± 1618 2.2 ± 0.7 [18]

Neonates

(<28 days)

0.5

mg/kg/day

(Day 5)

338 ± 200 - 2.0 (median) [19]

Neonates

(<28 days)

1.0

mg/kg/day

(Day 5)

689 ± 359 - 2.0 (median) [19]

Infants (1-11

months)

1.0

mg/kg/day

(Day 5)

993 ± 467 2160 ± 1130 1.5 (median) [19]

Infants (1-11

months)

2.0

mg/kg/day

(Day 5)

1790 ± 901 4550 ± 2290 2.0 (median) [19]

Experimental Protocols
Protocol 1: Preparation of an Extemporaneous Lansoprazole Oral Suspension (3 mg/mL)

This protocol is a general guideline and should be adapted and validated for specific

applications.

Materials:

Lansoprazole delayed-release capsules (e.g., 30 mg)

8.4% Sodium Bicarbonate solution

Mortar and pestle or other suitable container

Graduated cylinders
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Magnetic stirrer and stir bar (optional)

Amber, light-resistant storage container

Procedure:

Calculate the required number of Lansoprazole capsules and the total volume of sodium

bicarbonate solution needed for the final desired concentration and volume.

Carefully open the Lansoprazole capsules and empty the enteric-coated granules into a

mortar or beaker.

Add a small amount of the 8.4% sodium bicarbonate solution to wet the granules and form a

paste.

Gradually add the remaining sodium bicarbonate solution while continuously stirring. A

magnetic stirrer can be used for this purpose. Stir for at least 15-30 minutes to ensure the

granules are well-dispersed.[4][20]

Transfer the final suspension into a calibrated, amber, light-resistant container.

Label the container with the drug name, concentration, date of preparation, beyond-use date,

and storage instructions ("Shake Well Before Use," "Refrigerate").

Protocol 2: Stability-Indicating HPLC Method for Lansoprazole

This is a representative HPLC method synthesized from various sources and should be fully

validated for its intended use.[3][21]

Chromatographic System:

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase A: 10 mM Ammonium Acetate or pH 7.0 phosphate buffer with methanol

(90:10 v/v)

Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile (50:50 v/v)
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Gradient Elution: A gradient program should be developed to effectively separate

Lansoprazole from its degradation products.

Flow Rate: 1.0 mL/min

Column Temperature: 40-45°C

Detection Wavelength: 285 nm

Injection Volume: 20 µL

Sample Preparation:

Prepare the Lansoprazole formulation in a suitable diluent (e.g., a mixture of mobile phase

A and acetonitrile).

Filter the sample through a 0.45 µm filter before injection.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method,

Lansoprazole should be subjected to stress conditions as per ICH guidelines (acidic, basic,

oxidative, thermal, and photolytic stress).[3] The method should be able to resolve the

Lansoprazole peak from all degradation product peaks.

Visualization of Key Processes
Experimental Workflow for Developing a Pediatric Lansoprazole Suspension
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Caption: Workflow for pediatric Lansoprazole suspension development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing
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